Magnesium stearate

概述

描述

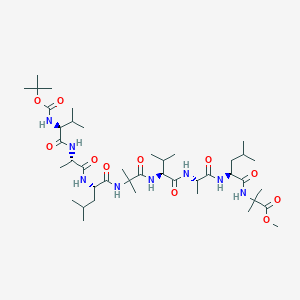

Magnesium stearate is a chemical compound with the formula Mg(C₁₈H₃₅O₂)₂. It is a soap consisting of salt containing two equivalents of stearate (the anion of stearic acid) and one magnesium cation (Mg²⁺). This compound appears as a white, water-insoluble powder and is widely used for its lubricating properties .

作用机制

Target of Action

Magnesium stearate, a compound with the formula Mg(C18H35O2)2 , is primarily used as an anti-adherent and lubricant in the manufacture of medical tablets, capsules, and powders . Its main targets are the ingredients in a capsule and the machines that create them . It prevents the individual ingredients in a capsule from sticking to each other and the machine .

Mode of Action

This compound acts as a flow agent, improving the consistency and quality of medication capsules . It forms a barrier between the medicines and the machines that make them, preventing ingredients from sticking to manufacturing equipment during the compression of chemical powders into solid tablets . This property makes this compound the most commonly used lubricant for tablets .

Biochemical Pathways

It’s known that the presence of this compound can affect the apparent solubility of drugs . The lipophilic nature of this compound decreases the apparent solubility of most compounds, especially for highly soluble and/or highly ionized drugs .

Pharmacokinetics

It’s known that the presence of this compound can affect the time it takes for active ingredients in tablets to be released . It might cause lower wettability and slower disintegration of the tablets and slower and even lower dissolution of the drug .

Result of Action

The primary result of this compound’s action is the improved flowability and consistency of pharmaceutical formulations . It also reduces the mechanical strength of tablets . It’s important to note that while this compound improves flowability, the resultant tablets may have lower tensile strength .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effects of this compound on powder flow and tablet physical properties can vary depending on its physical properties, such as particle size, morphology, crystallinity, and moisture content . Furthermore, the ratio of palmitate to stearate (C16/C18) in this compound can also affect its properties .

生化分析

Biochemical Properties

Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of this compound decreases the apparent solubility of most compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 硬脂酸镁可以通过硬脂酸钠与镁盐反应或通过用硬脂酸处理氧化镁来合成 。 另一种方法包括在催化剂和抗氧化剂存在下水解三硬脂精,然后加入氧化镁并进行进一步处理以实现缩合、脱水和成盐 .

工业生产方法: 在工业环境中,硬脂酸镁的生产可以通过以下两种方法进行:

- 直接使脂肪酸与氧化镁等镁源发生反应。

- 间接法,即脂肪酸与氢氧化钠反应生成钠皂,然后通过添加镁盐使其沉淀 .

化学反应分析

反应类型: 硬脂酸镁主要进行脂肪酸盐的典型反应。这些反应包括:

水解: 在水存在下分解成硬脂酸和氢氧化镁。

燃烧: 燃烧时产生二氧化碳、水和氧化镁。

常用试剂和条件:

水解: 水和热。

燃烧: 氧气和高温。

主要生成产物:

水解: 硬脂酸和氢氧化镁。

燃烧: 二氧化碳、水和氧化镁.

科学研究应用

硬脂酸镁在各个领域具有广泛的应用:

化学: 用作片剂和胶囊生产中的润滑剂,防止成分粘在生产设备上.

生物学: 用作生物样品制备中的流动剂。

5. 作用机理

硬脂酸镁主要作为润滑剂和防粘剂发挥作用。 它在胶囊中的活性成分和用于生产它们的机械之间形成屏障,确保一致的质量并防止粘连 。 该化合物还可以减缓药物的吸收和分解,从而实现消化系统中的控释 .

类似化合物:

硬脂酸钙: 功能类似,但使用钙而不是镁。

硬脂酸锌: 另一种用于其润滑性能的脂肪酸盐。

相似化合物的比较

Calcium Stearate: Similar in function but uses calcium instead of magnesium.

Zinc Stearate: Another fatty acid salt used for its lubricating properties.

Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .

属性

CAS 编号 |

557-04-0 |

|---|---|

分子式 |

C18H36MgO2 |

分子量 |

308.8 g/mol |

IUPAC 名称 |

magnesium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

DKXULEFCEORBJK-UHFFFAOYSA-N |

杂质 |

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |

SMILES |

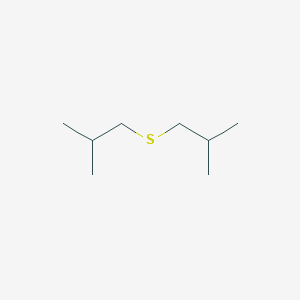

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |

颜色/形态 |

LUMPS Fine, bulky, white powder Soft, white, light powde |

密度 |

1.028 1.02 g/cm³ |

熔点 |

88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |

Key on ui other cas no. |

557-04-0 |

物理描述 |

Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |

Pictograms |

Irritant |

溶解度 |

IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |

同义词 |

Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of this compound with other ingredients.

ANone: [, ] Yes, while beneficial as a lubricant, this compound's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.

ANone: this compound has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.

ANone: [, ] Yes, this compound can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.

ANone: [, ] No, this compound can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.

ANone: [, ] this compound's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the this compound concentration, particle size, blending time, and the presence of other excipients.

ANone: [] Stringent quality control measures are essential throughout this compound's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.

ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of this compound on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.

ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of this compound while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

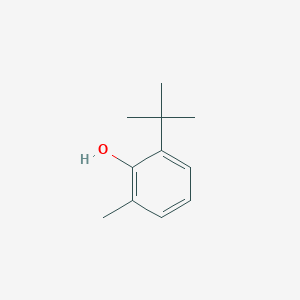

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)

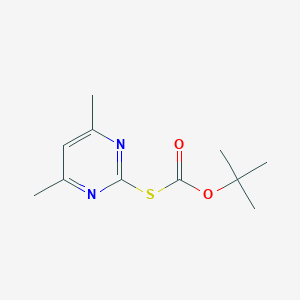

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)